molecular formula C10H7BrN2O2 B14049531 (E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid

(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid

Cat. No.: B14049531
M. Wt: 267.08 g/mol
InChI Key: LNFWNQFJXKAOPY-UHFFFAOYSA-N
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Description

(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound that features a benzimidazole core with a bromine substituent at the 7th position and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Acrylic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer, antimicrobial, or antiviral agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The acrylic acid moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the bromine and acrylic acid substituents.

    7-Bromo-1H-benzimidazole: Similar structure but without the acrylic acid moiety.

    3-(1H-benzo[d]imidazol-5-yl)acrylic acid: Lacks the bromine substituent.

Uniqueness

(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-(7-bromo-3H-benzimidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-6(1-2-9(14)15)4-8-10(7)13-5-12-8/h1-5H,(H,12,13)(H,14,15)

InChI Key

LNFWNQFJXKAOPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C=CC(=O)O

Origin of Product

United States

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